4-(4-Methylpyridin-2-yl)benzaldehyde
Overview
Description
“4-(4-Methylpyridin-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO . It is a solid substance at room temperature . The IUPAC name for this compound is 4-(5-methyl-2-pyridinyl)benzaldehyde .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, benzaldehyde, has been synthesized from l-phenylalanine using a four-enzyme process . This process involved l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a pyridine ring via a formyl group . The pyridine ring contains a methyl group .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 197.24 .
Scientific Research Applications
Chemosensors for pH Discrimination
4-(4-Methylpyridin-2-yl)benzaldehyde derivatives have been investigated as chemosensors for pH levels, capable of distinguishing between normal cells and cancer cells. Compounds like HM-2py-B and HM-3py-B, synthesized from 4-methyl-2,6-diformylphenol and aminopyridine, show significant fluorescence changes in response to pH variations, making them useful for identifying different pH environments, including in cancer cell detection (Dhawa et al., 2020).
Structural Study in Polymer Synthesis
The structural characteristics of compounds derived from the condensation of pyridines like 4-methylpyridine with benzaldehyde have been explored in polymer chemistry. Such studies aid in understanding the formation of polymers like poly(styrylpyridine)s, offering insights into their synthesis and potential applications in material science (Clavreul et al., 1987).
Fluorescent Reagent for Metal Ion Detection
This compound and its derivatives are used as fluorescent reagents for detecting metal ions like Zn2+. The presence of these ions induces significant changes in the absorption and fluorescence spectra of these compounds, which can be applied in environmental monitoring and analytical chemistry (Lin et al., 2009).
Inhibition of Corrosion
Compounds like 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde, derived from this compound, have been researched as corrosion inhibitors. These compounds demonstrate significant efficiency in protecting metals like mild steel in acidic environments, highlighting their potential in industrial applications (Kumar et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpyridin-2-yl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBLNQSCMJBLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595401 | |
Record name | 4-(4-Methylpyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
289469-97-2 | |
Record name | 4-(4-Methylpyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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